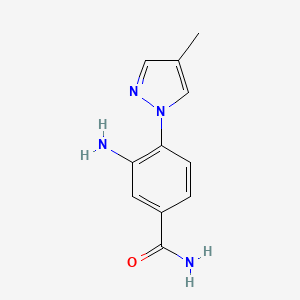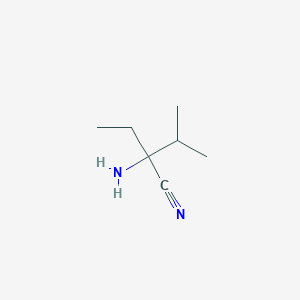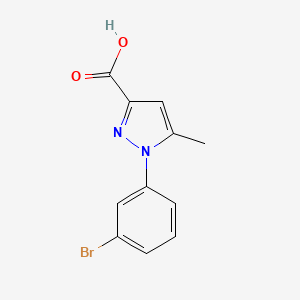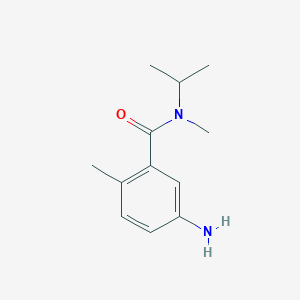
5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide
Overview
Description
5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 . It is used for research purposes .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Physical And Chemical Properties Analysis
5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide has a molecular weight of 206.29 . Detailed physical and chemical properties such as boiling point, melting point, and density were not found in the search results .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Saeed et al. (2015) details the synthesis of benzamide derivatives with potential biological applications. These derivatives were screened for inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Anticancer and Antimicrobial Activities
The research on benzamide-based 5-aminopyrazoles and their derivatives indicates significant antiviral activities against the H5N1 influenza virus, showcasing the potential of these compounds in antiviral drug development (Hebishy et al., 2020).
Chemical Properties and Applications
Liaw et al. (2002) synthesized polyamides derived from benzamide-containing diamines, demonstrating their amorphous character and excellent solubility in various solvents. This study highlights the materials science application of benzamide derivatives in creating new polymers with desirable properties (Liaw et al., 2002).
Antifungal Agents
Narayana et al. (2004) focused on synthesizing benzamide derivatives with potential as antifungal agents. Their work contributes to the ongoing search for new and effective compounds in combating fungal infections (Narayana et al., 2004).
Antiviral and Antibacterial Agents
Aki et al. (2021) found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in Chinese hamster ovary cell cultures, showcasing its utility in enhancing biopharmaceutical manufacturing processes (Aki et al., 2021).
Future Directions
The future directions of research involving 5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide are not specified in the search results. Given its use in research , it could potentially be involved in the development of new synthetic methods, the study of chemical reactions, or the synthesis of new compounds.
properties
IUPAC Name |
5-amino-N,2-dimethyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)14(4)12(15)11-7-10(13)6-5-9(11)3/h5-8H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVOTNSNBHZFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1530182.png)


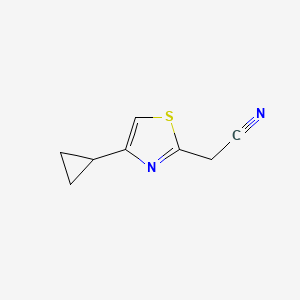
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)

